diethyl (6E)-2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIETHYL (6E)-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as fluorophenyl, hydroxy, methyl, and sulfonamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL (6E)-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE typically involves multiple steps, starting from simpler organic molecules. The process may include:
Step 1: Formation of the cyclohexane ring through cyclization reactions.
Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution.
Step 3: Addition of the hydroxy and methyl groups through nucleophilic substitution and reduction reactions.
Step 4: Incorporation of the sulfonamido group using sulfonation reactions.
Step 5: Final esterification to form the diethyl ester groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL (6E)-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the imino group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1,3-DIETHYL (6E)-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL (6E)-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with cellular processes: Such as DNA replication or protein synthesis.
Induce oxidative stress: Leading to cell death in certain types of cells.
Comparison with Similar Compounds
Similar Compounds
- 1,3-DIETHYL-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-CYCLOHEXANE-1,3-DICARBOXYLATE
- 1,3-DIETHYL-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-AMINO-CYCLOHEXANE-1,3-DICARBOXYLATE
Uniqueness
1,3-DIETHYL (6E)-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE is unique due to the presence of the sulfonamido group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that lack this functional group.
Properties
Molecular Formula |
C26H31FN2O7S |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
diethyl (6E)-2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-[(4-methylphenyl)sulfonylhydrazinylidene]cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C26H31FN2O7S/c1-5-35-24(30)22-20(28-29-37(33,34)19-13-7-16(3)8-14-19)15-26(4,32)23(25(31)36-6-2)21(22)17-9-11-18(27)12-10-17/h7-14,21-23,29,32H,5-6,15H2,1-4H3/b28-20+ |
InChI Key |
ALZXELPWRDIKOR-VFCFBJKWSA-N |
Isomeric SMILES |
CCOC(=O)C\1C(C(C(C/C1=N\NS(=O)(=O)C2=CC=C(C=C2)C)(C)O)C(=O)OCC)C3=CC=C(C=C3)F |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=NNS(=O)(=O)C2=CC=C(C=C2)C)(C)O)C(=O)OCC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.